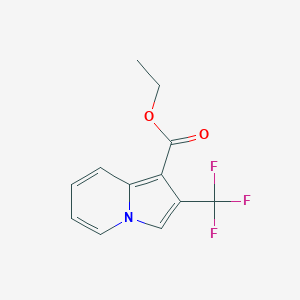

Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate is a chemical compound with the formula C12H10F3NO2 . It is used in research and development .

Synthesis Analysis

The synthesis of similar compounds often starts with a Knorr’s reaction, followed by alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide, producing the related N-ethyl carboxylate pyrrole . Then, its reaction with hydrazine hydrate (in ethanol) produces ethyl 2-amino-6,8-dimethyl-1,3-dioxo .Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.21 . The boiling point and other physical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Larvicidal Properties

- Larvicidal Activity Against Anopheles Arabiensis: A study by Chandrashekharappa et al. (2018) demonstrated that novel ethyl 3-substituted-7-methylindolizine-1-carboxylates, related to Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate, exhibited larvicidal properties against Anopheles arabiensis. The indolizine pharmacophore was found to influence this activity significantly (Chandrashekharappa et al., 2018).

Anti-Tuberculosis Activity

- Activity Against Mycobacterium Tuberculosis: Khedr et al. (2017) identified that trisubstituted indolizine analogues, which include ethyl groups at the second position of the indolizine nucleus, exhibited activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. These findings highlight the potential use of these compounds in anti-TB drug discovery (Khedr et al., 2017).

Synthesis and Structural Analysis

- Structural Elucidation and Synthesis Methods: A variety of studies have focused on the synthesis and structural elucidation of indolizine derivatives. For example, Kakehi et al. (2005) prepared certain ethyl 3-(benzyl or methylthio)-1-(a-hydroxybenzyl)-thieno[3,4-b]indolizine-9-carboxylates and explored their unexpected condensation reactions (Kakehi et al., 2005). Additionally, research by Banks and Mohialdin (1988) delved into the synthesis of dimethyl 3-(trifluoromethyl)indolizine-1,2-dicarboxylate, providing valuable insights into the chemical properties and potential applications of these compounds (Banks & Mohialdin, 1988).

Pharmacological Potential

- Pharmacological Applications: Research indicates potential pharmacological applications for indolizine derivatives. For instance, Jørgensen et al. (2000) synthesized a novel pyrrolo[2,1,5-cd]indolizine derivative, NNC 45-0095, which demonstrated high affinity for the estrogen receptor and protective effects against bone loss in a mouse model for post-menopausal osteoporosis (Jørgensen et al., 2000).

COX-2 Inhibition

- COX-2 Enzyme Inhibition: A study by Sandeep et al. (2017) designed and synthesized ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates, which exhibited promising inhibitory activity against the COX-2 enzyme. This suggests their potential use in the treatment of conditions mediated by COX-2 (Sandeep et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(trifluoromethyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-8(12(13,14)15)7-16-6-4-3-5-9(10)16/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUJQIHAAUJWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2744170.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744180.png)

![Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride](/img/structure/B2744183.png)